[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
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Overview
Description
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic compound with a molecular formula of C28H21BrClN3O6S and a molecular weight of 642.917 g/mol This compound is notable for its unique structure, which includes a combination of sulfonyl, benzoyl, and bromobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the hydrazone intermediate: This step involves the reaction of 4-chlorophenylsulfonyl chloride with 2-aminobenzoyl hydrazine under controlled conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the final product.
Bromination: The final step involves the bromination of the product using bromine or a brominating agent to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and bromobenzoate groups.
Reduction: Reduction reactions can target the sulfonyl and benzoyl groups, leading to the formation of corresponding amines and alcohols.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones
Reduction: Formation of amines and alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for the development of new compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal protein functions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activities. This binding can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Proteins: It can bind to proteins, affecting their structure and function.
Cellular pathways: The compound can modulate cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] benzoate
- [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate
Uniqueness
The uniqueness of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate lies in its specific combination of functional groups. The presence of the bromobenzoate group, along with the sulfonyl and benzoyl groups, provides distinct chemical properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
477733-15-6 |
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Molecular Formula |
C28H21BrClN3O6S |
Molecular Weight |
642.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C28H21BrClN3O6S/c1-38-26-15-18(9-14-25(26)39-28(35)19-5-4-6-20(29)16-19)17-31-32-27(34)23-7-2-3-8-24(23)33-40(36,37)22-12-10-21(30)11-13-22/h2-17,33H,1H3,(H,32,34)/b31-17+ |
InChI Key |
UCUQVNRBVCSEJX-KBVAKVRCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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